Bisoprolol Fumarate

Übersicht

Beschreibung

Vorbereitungsmethoden

The synthesis of bisoprolol involves several steps. One method includes the transesterification of racemic chlorohydrin 1-chloro-3-(4-((2-isopropoxyethoxy)methyl)phenoxy)propan-2-ol catalyzed by lipase B from Candida antarctica. This reaction yields the R-chlorohydrin in high enantiomeric purity. The R-chlorohydrin is then reacted with isopropylamine in methanol to produce (S)-bisoprolol, which is further reacted with fumaric acid to obtain (S)-bisoprolol fumarate . Industrial production methods often involve similar synthetic routes but on a larger scale, ensuring high yield and purity.

Analyse Chemischer Reaktionen

Bisoprolol undergoes various chemical reactions, including:

Oxidation: Bisoprolol can be oxidized under specific conditions to form corresponding oxides.

Reduction: Reduction reactions can convert bisoprolol into its reduced forms.

Substitution: Bisoprolol can undergo substitution reactions, particularly at the phenoxy group.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts. The major products formed depend on the specific reaction conditions and reagents used .

Wissenschaftliche Forschungsanwendungen

Bisoprolol fumarate is a beta-1 adrenergic blocking agent primarily used to manage hypertension and prevent myocardial infarction and heart failure . It functions by blocking the action of catecholamines, such as adrenaline, on adrenergic beta receptors, which reduces heart muscle contractility and lowers heart rate, ultimately decreasing blood pressure .

Indications and Applications

Bisoprolol is primarily indicated for treating mild to moderate hypertension . It is also used off-label for several other conditions :

Bisoprolol can be administered orally as a tablet or transdermally via a patch . Transdermal patches of bisoprolol were initially developed in Japan and approved for treating essential hypertension in 2013, with the indication expanding to include tachycardiac atrial fibrillation in 2019 .

Clinical Studies

Clinical studies have demonstrated the effectiveness of bisoprolol in reducing blood pressure and heart rate .

Hypertension Studies

- In two randomized, double-blind, placebo-controlled trials, bisoprolol significantly reduced systolic and diastolic blood pressure in patients with mild to moderate hypertension .

- Reductions in blood pressure were observed within one week of treatment and sustained over 12 weeks and longer in extended studies . Blood pressure returned to baseline when this compound was tapered over two weeks in a long-term study .

Comparison of Oral Tablet vs. Transdermal Patch

- One study comparing oral bisoprolol tablets to transdermal patches found no significant differences in minimum, maximum, mean, and total heart rate over 24 hours between the two groups .

- Another study showed that a 2.5 mg tablet is comparable to a 4 mg patch, and a 5 mg tablet is comparable to an 8 mg patch . The heart rate-lowering effect of the transdermal patch is most effective in the early morning when the heart rate is rising or in high heart rate conditions caused by sympathetic input . The patch had a more stable plasma concentration time profile than the tablets, and the morning heart rate was dose-dependent and significantly lower in the patch group .

Adverse Events

Adverse events reported in placebo-controlled clinical trials include increased sweating, arthralgia, dizziness, headache, and insomnia .

- Withdrawal of therapy due to adverse events was 3.3% for patients receiving this compound and 6.8% for patients on placebo .

- Withdrawals were less than 1% for either bradycardia or fatigue/lack of energy .

- Some adverse events, such as bradycardia, diarrhea, asthenia, fatigue, and sinusitis, appear to be dose-related .

Adverse Events Data

The following table presents adverse experiences reported in placebo-controlled clinical trials :

| Body System/Adverse Experience | This compound 5-20 mg (n=273) % | Placebo (n=132) % |

|---|---|---|

| Skin increased sweating | 0.7 | 1.5 |

| Musculoskeletal arthralgia | 2.2 | 2.3 |

| Central Nervous System dizziness | 2.9 | 3.8 |

| headache | 8.8 | 11.4 |

| hypoaesthesia | 1.1 | 0.8 |

| Autonomic Nervous System dry mouth | 0.7 | 1.5 |

| Heart Rate/Rhythm bradycardia | 0.4 | 0 |

| Psychiatric vivid dreams | 0 | 0 |

| insomnia | 1.5 | 2.3 |

| depression | 0 | 0.8 |

Contraindications and Black Box Warnings

Wirkmechanismus

Bisoprolol exerts its effects by selectively and competitively blocking catecholamine (adrenaline) stimulation of beta-1 adrenergic receptors. These receptors are primarily found in heart muscle cells and heart conduction tissue. By blocking these receptors, bisoprolol reduces heart rate, cardiac output, and the heart’s workload, leading to lower blood pressure and reduced oxygen demand .

Vergleich Mit ähnlichen Verbindungen

Bisoprolol is often compared with other beta-blockers such as metoprolol, carvedilol, and propranolol:

Metoprolol: Similar to bisoprolol, metoprolol is a beta-1 selective blocker used for treating high blood pressure and angina.

Carvedilol: A non-selective beta-blocker with additional alpha-blocking activity, commonly used for managing heart failure.

Propranolol: A non-selective beta-blocker often prescribed for anxiety, migraine prevention, and cardiovascular conditions.

Bisoprolol’s uniqueness lies in its high selectivity for beta-1 receptors, making it particularly effective for cardiovascular conditions with fewer side effects related to beta-2 receptor blockade .

Biologische Aktivität

Bisoprolol fumarate is a selective beta-1 adrenergic antagonist primarily used in the management of hypertension and heart failure. Its pharmacological effects are attributed to its ability to decrease heart rate, myocardial contractility, and renin release, leading to reduced cardiac workload and oxygen demand. This article explores the biological activity of this compound, including its pharmacokinetics, mechanisms of action, clinical efficacy, and safety profile based on diverse research findings.

Pharmacokinetics:

- Bioavailability: The absolute bioavailability of this compound after a 10 mg oral dose is approximately 80%, with peak plasma concentrations occurring within 2-4 hours post-dose. The plasma elimination half-life ranges from 9 to 12 hours, which may be prolonged in elderly patients due to decreased renal function .

- Metabolism: Bisoprolol undergoes first-pass metabolism (approximately 20%) and is eliminated through both renal and non-renal pathways. Around 50% of the administered dose is excreted unchanged in urine .

Mechanism of Action:

Bisoprolol primarily exerts its effects through selective blockade of beta-1 adrenergic receptors located in the heart. This results in:

- Negative Chronotropic Effect: Reduction in heart rate during rest and exercise .

- Inhibition of Renin Release: By blocking beta-1 receptors in juxtaglomerular cells, bisoprolol decreases renin secretion, thereby inhibiting the renin-angiotensin-aldosterone system (RAAS) .

- Reduced Cardiac Output: While stroke volume remains relatively unchanged, cardiac output decreases due to lower heart rate .

Hypertension Management

In clinical trials, bisoprolol has demonstrated significant reductions in both systolic and diastolic blood pressure. For example, one study reported mean decreases in systolic/diastolic blood pressure of 10.4/8.0 mm Hg for a dosage of 10 mg after 3 to 4 weeks .

Heart Failure

A year-long study indicated that bisoprolol therapy improved exercise capacity and led to reductions in left ventricular end-diastolic and end-systolic volumes. The ejection fraction increased significantly from 25% to 36% after treatment .

Comparative Studies

In comparative studies against other beta-blockers, bisoprolol has shown favorable outcomes regarding heart rate control and overall cardiovascular health .

Adverse Effects

The most common adverse events associated with bisoprolol include:

- Bradycardia: Reported incidence was low (0.5% in trials) but significant enough to warrant monitoring.

- Fatigue and Dizziness: These effects were noted more frequently than in placebo groups .

A summary table of adverse experiences from clinical studies is presented below:

| Adverse Experience | This compound (%) | Placebo (%) |

|---|---|---|

| Bradycardia | 0.5 | 0.4 |

| Dizziness | 3.8 | 2.9 |

| Fatigue | 11.4 | 8.8 |

| Dry Mouth | 1.5 | 0.7 |

Case Studies

One notable case study involved a patient with chronic heart failure who exhibited marked improvement in exercise tolerance following initiation of bisoprolol therapy . Another study highlighted the underutilization of bisoprolol among heart failure patients despite its proven efficacy .

Eigenschaften

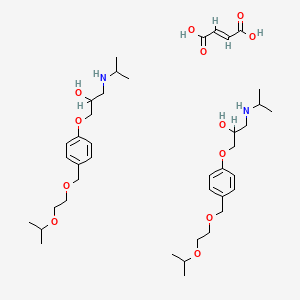

IUPAC Name |

but-2-enedioic acid;1-(propan-2-ylamino)-3-[4-(2-propan-2-yloxyethoxymethyl)phenoxy]propan-2-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H31NO4.C4H4O4/c1-14(2)19-11-17(20)13-23-18-7-5-16(6-8-18)12-21-9-10-22-15(3)4;5-3(6)1-2-4(7)8/h5-8,14-15,17,19-20H,9-13H2,1-4H3;1-2H,(H,5,6)(H,7,8) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZPZLFIUFMNCLY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NCC(COC1=CC=C(C=C1)COCCOC(C)C)O.C(=CC(=O)O)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H35NO8 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

441.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

104344-23-2 | |

| Record name | 2-Propanol, 1-[4-[[2-(1-methylethoxy)ethoxy]methyl]phenoxy]-3-[(1-methylethyl)amino]-, (2E)-2-butenedioate (2:1) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.123.567 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary mechanism of action of Bisoprolol Fumarate?

A1: this compound is a synthetic, beta1-selective (cardioselective) adrenoceptor blocking agent. [] The S(-) enantiomer is primarily responsible for the beta-blocking activity. []

Q2: What are the downstream effects of this compound's interaction with its target?

A2: By blocking β1-adrenergic receptors, this compound reduces heart rate and blood pressure, making it effective in managing hypertension, angina pectoris, and heart failure. [, , , ]

Q3: What is the molecular formula and weight of this compound?

A3: The empirical formula for this compound is (C18H31NO4)2•C4H4O4. []

Q4: Is there any spectroscopic data available to characterize this compound?

A4: Yes, researchers have used various spectroscopic techniques to characterize this compound. Infrared (IR) spectroscopy has been used to assess potential drug-excipient interactions, UV-visible spectrophotometry for quantitative analysis, and HPLC coupled with UV detection for both qualitative and quantitative analysis. [, , , , , , ]

Q5: Are there any known incompatibilities of this compound with pharmaceutical excipients?

A5: Studies have shown that this compound exhibits incompatibility with certain super-disintegrating agents like sodium starch glycolate (SSG) and croscarmellose sodium (CCS), leading to drug degradation. [] Conversely, it shows compatibility with Kollidon CL (KCL). []

Q6: What are some formulation strategies employed to improve the stability, solubility, or bioavailability of this compound?

A6: Researchers have explored various formulation strategies, including the development of fast-dissolving tablets using super-disintegrants, sustained-release matrix tablets, mucoadhesive buccal patches, and microencapsulation with Eudragit EPO. [, , , , , ]

Q7: Which analytical methods are commonly employed to characterize, quantify, and monitor this compound?

A7: Commonly used analytical methods include UV derivative spectrophotometry, high-performance thin-layer chromatography (HPTLC), reverse-phase high-performance liquid chromatography (RP-HPLC), and hydrophilic interaction liquid chromatography (HILIC). [, , , , , , ]

Q8: What is the impact of dissolution rate and solubility on the bioavailability and efficacy of this compound?

A8: As a Class I drug according to the Biopharmaceutical Drug Classification System, this compound exhibits high solubility and permeability. [] Dissolution studies are crucial in assessing the bioequivalence of different formulations. []

Q9: What are the primary clinical applications of this compound?

A9: this compound is clinically used to treat hypertension, angina pectoris, and congestive heart failure. [, , ]

Q10: What is the efficacy of this compound in treating elderly patients with congestive heart failure?

A10: Research suggests that adding this compound to conventional therapy for elderly patients with congestive heart failure improves left ventricular diastolic function and shows a higher total effective rate compared to conventional therapy alone. []

Q11: Are there any known drug-drug interactions with this compound?

A11: A study investigated potential drug-drug interactions between this compound and Vildagliptin using in vitro, in vivo, and in silico methods. Results indicated a potential interaction, suggesting a need for careful consideration during the simultaneous administration of these drugs. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.